Calligonine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calligonine can be synthesized through various synthetic routes. One common method involves the reduction of β-carboline derivatives. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources such as the roots of Calligonum minimum and the bark of Elaeagnus angustifolia. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Calligonine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced tetrahydro derivatives, and substituted compounds with different functional groups .
Scientific Research Applications
Calligonine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various β-carboline derivatives.
Biology: this compound is studied for its role in biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including antihypertensive and neuroprotective properties.
Industry: This compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Calligonine exerts its effects primarily through interaction with neurotransmitter receptors. It has been shown to bind to serotonin and dopamine receptors, leading to modulation of neurotransmitter release and activity. This interaction results in the lowering of blood pressure and potential neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Reserpine: Similar to Calligonine, reserpine is known for its antihypertensive properties.
Harmine: Another β-carboline alkaloid with neuroprotective and psychoactive effects.
Tetrahydroharman: An isomer of this compound with similar pharmacological properties.
Uniqueness of this compound
This compound is unique due to its specific binding affinity to serotonin and dopamine receptors, which distinguishes it from other similar compounds. Its extended blood pressure-lowering effect and potential neuroprotective properties make it a compound of significant interest in pharmacological research .
Properties
IUPAC Name |
(1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIJOZBIVDCQTE-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CCN1)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966937 | |
Record name | (R)-(+)-Tetrahydroharman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2254-36-6 | |
Record name | (1R)-2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2254-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(+)-Tetrahydroharman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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